molecular formula C23H15NO4S2 B2553553 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 383899-29-4

3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2553553
CAS No.: 383899-29-4
M. Wt: 433.5
InChI Key: KUFBZAUICXCGFB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of benzothiazole, chromenone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling with thiophene-2-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency. Green chemistry principles are often applied to minimize the use of hazardous solvents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone and thiophene components can also contribute to the compound’s overall biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4S2/c1-12-16(28-23(26)18-8-5-11-29-18)10-9-14-20(25)19(13(2)27-21(12)14)22-24-15-6-3-4-7-17(15)30-22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBZAUICXCGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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